molecular formula S3- B1240342 Trisulfanidyl

Trisulfanidyl

Cat. No. B1240342
M. Wt: 96.2 g/mol
InChI Key: WMXWXNVGXOWZRJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trisulfide(.1-) is a triatomic sulfur and an inorganic radical anion.

Scientific Research Applications

Anesthesia in Veterinary Medicine

Trisulfanidyl, particularly tricaine methanesulfonate (MS222), is utilized in veterinary medicine to induce chemical restraint or general anesthesia. It has been effectively used for the endoscopic removal of foreign bodies in Mexican axolotls (Ambystoma mexicanum), providing safe and effective anesthesia for short, minimally invasive procedures (Burns et al., 2019).

Environmental Health

Trisulfanidyl compounds, like triclosan, are extensively used in consumer products due to their broad antimicrobial activity. Studies have assessed exposure to triclosan, revealing its presence in a significant portion of urine samples from a representative sample of the U.S. population. This research highlights the widespread exposure to trisulfanidyl compounds and their potential impact on public health (Calafat et al., 2007).

Chemical Safety and Toxicology

Trisulfanidyl compounds, specifically organophosphate flame retardants (PFRs), are widely used in various materials for their flame-retardant properties. However, these compounds, such as tris(2-chloroexyl) phosphate (TCEP) and triphenyl phosphate (TPHP), pose potential health risks. Studies have documented their presence in human breast milk and house dust, raising concerns about human exposure and associated health outcomes, including hormone level alterations and decreased semen quality (Kim et al., 2014; Meeker & Stapleton, 2009).

Interaction with Other Chemicals

Trisulfanidyl compounds can interact with other chemicals in complex ways. For instance, the interaction between tetraethyl thiuram disulphide (disulfiram) and trichloroethylene has been studied, revealing that disulfiram significantly inhibits the oxidation of trichloroethylene. These findings have implications for potential therapeutic use in cases of severe trichloroethylene intoxication (Bartonícek & Teisinger, 1962).

Allergic Reactions and Medical Use

Trisulfanidyl compounds, such as isosulfan, are used in medical applications like lymphangiography for sentinel node biopsy in patients with melanoma and breast cancer. However, there are reports of anaphylactic reactions after subcutaneous injections of isosulfan blue, underscoring the need for careful consideration of potential allergic responses in medical settings (Tsai et al., 2004).

properties

Product Name

Trisulfanidyl

Molecular Formula

S3-

Molecular Weight

96.2 g/mol

InChI

InChI=1S/HS3/c1-3-2/h1H/p-1

InChI Key

WMXWXNVGXOWZRJ-UHFFFAOYSA-M

Canonical SMILES

[S-]S[S]

Origin of Product

United States

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